An In-depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate (CAS No. 1189770-53-3)
An In-depth Technical Guide to Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate (CAS No. 1189770-53-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block
Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate, with the Chemical Abstracts Service (CAS) number 1189770-53-3, is a crucial building block in the landscape of modern medicinal and agrochemical research.[1][2][3][4] Its structure, which marries a pyridine ring with a trifluoromethyl group and an ethyl acetate moiety, offers a unique combination of physicochemical properties that are highly sought after in the design of novel bioactive molecules.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The pyridine scaffold, a common motif in pharmaceuticals, provides a key heterocyclic core. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic characteristics of Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is fundamental for its application in synthesis and for the characterization of its derivatives.
Key Properties:
| Property | Value | Source |
| CAS Number | 1189770-53-3 | [1][3][4] |
| Molecular Formula | C10H10F3NO2 | [2][3] |
| Molecular Weight | 233.19 g/mol | [2] |
| SMILES | CCOC(=O)CC1=NC=CC(=C1)C(F)(F)F | [2] |
Spectroscopic Data Interpretation:
While a dedicated, published spectrum for this specific compound is not widely available, the expected NMR and mass spectrometry data can be inferred from the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the carbonyl group, and signals corresponding to the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR would reveal signals for the ethyl group, the methylene carbon, the carbonyl carbon, and the distinct carbons of the trifluoromethyl-substituted pyridine ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.
Synthesis Strategies: Constructing the Trifluoromethylpyridine Core
The synthesis of Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate typically involves multi-step sequences that construct the substituted pyridine ring. Common strategies for creating trifluoromethylpyridine derivatives include:
-
Building from a Pre-fluorinated Precursor: A prevalent method involves the cyclocondensation reaction using a building block that already contains the trifluoromethyl group.[6]
-
Modification of a Pre-existing Pyridine Ring: Another approach is the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring system.
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate.
Applications in Drug Discovery and Agrochemicals
The true value of Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
As a Privileged Building Block:
The term "privileged building blocks" in medicinal chemistry refers to molecular scaffolds that can bind to multiple biological targets with high affinity.[7] The trifluoromethylpyridine moiety is increasingly recognized as such a scaffold. This compound provides a ready-made core that can be further elaborated through various chemical transformations, such as hydrolysis of the ester followed by amide bond formation, or reactions at the pyridine ring.
Potential Therapeutic and Agrochemical Targets:
Derivatives of trifluoromethylpyridines have been investigated for a wide range of applications, including:
-
Pharmaceuticals: As active ingredients in drugs targeting various diseases.
-
Agrochemicals: As herbicides, fungicides, and insecticides.[6]
The specific substitution pattern of Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug and pesticide discovery programs.
Experimental Protocol: A Representative Synthesis
While a specific, validated protocol for the synthesis of Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is not publicly available, the following is a representative, hypothetical procedure based on common organic synthesis techniques for analogous compounds. This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of a Key Intermediate (Illustrative)
A common strategy involves the reaction of a suitable pyridine precursor with a reagent that introduces the ethyl acetate side chain. For instance, a lithiated pyridine derivative could be reacted with ethyl bromoacetate.
Step 2: Work-up and Purification
-
Quenching: The reaction mixture is carefully quenched with a suitable reagent, such as saturated aqueous ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate.[8]
Characterization Workflow:
Caption: Standard workflow for the structural confirmation and purity analysis of the final product.
Conclusion
Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique structural features, stemming from the combination of a trifluoromethyl group and a pyridine ring, provide a solid foundation for the development of new bioactive molecules. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, is essential for researchers aiming to leverage its potential in their scientific endeavors.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Preprints.org. Supplementary Information. Retrieved from [Link]
-
mzCloud. (2016). Ethyl 2 3 methyl 6 trifluoromethyl 3H imidazo 4 5 b pyridin 2 yl thio acetate. Retrieved from [Link]
-
EON Biotech. (n.d.). Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate – (1189770-53-3). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
Synthonix. (n.d.). Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate - [E52375]. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
-
mzCloud. (2017). Ethyl 2 4 methyl 5 4 pyridinyl 4H 1 2 4 triazol 3 yl sulfanyl acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
African Rock Art. (n.d.). 1804100-78-4 | Ethyl 2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. Retrieved from [Link]
-
Routledge. (n.d.). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. Retrieved from [Link]
-
Oxford Instruments. (n.d.). X-Pulse | Spectra - Magnetic Resonance. Retrieved from [Link]
Sources
- 1. Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate | 1189770-53-3 [chemicalbook.com]
- 2. eontrading.uk [eontrading.uk]
- 3. Synthonix, Inc > 1189770-53-3 | Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate [synthonix.com]
- 4. Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate | 1189770-53-3 [m.chemicalbook.com]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. routledge.com [routledge.com]
- 8. prepchem.com [prepchem.com]
